Phenyl 2-(naphthalen-1-yl)ethene-1-sulfonate
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Overview
Description
Phenyl 2-(naphthalen-1-yl)ethene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenyl group, a naphthalene ring, and an ethene bridge, all connected to a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(naphthalen-1-yl)ethene-1-sulfonate typically involves the reaction of naphthalene-1-yl-ethene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(naphthalen-1-yl)ethene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and naphthalene rings.
Scientific Research Applications
Phenyl 2-(naphthalen-1-yl)ethene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl 2-(naphthalen-1-yl)ethene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Phenyl 2-(naphthalen-1-yl)ethene-1-sulfonate can be compared with other sulfonate compounds such as:
Phenyl 2-(naphthalen-1-yl)ethene-1-sulfone: Similar structure but with a sulfone group instead of a sulfonate.
Naphthalene-1-sulfonic acid: Lacks the ethene bridge and phenyl group.
Phenylsulfonic acid: Lacks the naphthalene ring and ethene bridge.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
918341-31-8 |
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Molecular Formula |
C18H14O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
phenyl 2-naphthalen-1-ylethenesulfonate |
InChI |
InChI=1S/C18H14O3S/c19-22(20,21-17-10-2-1-3-11-17)14-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-14H |
InChI Key |
ABCSPCSJSBCPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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